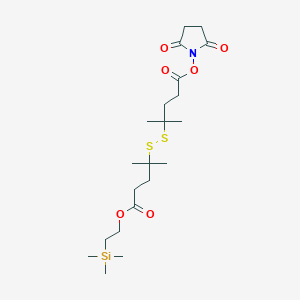
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate is a chemical compound primarily used as a linker for antibody-drug conjugation (ADC). This compound plays a crucial role in the development of targeted cancer therapies by linking cytotoxic drugs to antibodies that specifically target cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the disulfanyl group.
Substitution: The compound can participate in substitution reactions, particularly involving the trimethylsilyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Plays a role in the development of antibody-drug conjugates for targeted cancer therapy.
Medicine: Contributes to the creation of targeted therapies that minimize side effects by delivering drugs directly to cancer cells.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. The linker ensures that the drug is released only upon reaching the target cells, thereby reducing systemic toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound used as a protein crosslinker.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used to improve monoclonal antibody production.
1-(2,5-Dioxopyrrolidin-1-yl)(4-hydroxyphenyl)methyl)thiourea: A Mannich base ligand used in DNA-binding studies.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate is unique due to its specific structure, which allows it to function effectively as a linker in antibody-drug conjugates. Its ability to facilitate targeted drug delivery makes it a valuable compound in the development of cancer therapies.
Propriétés
Formule moléculaire |
C21H37NO6S2Si |
|---|---|
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
2-trimethylsilylethyl 4-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-2-methyl-5-oxopentan-2-yl]disulfanyl]-4-methylpentanoate |
InChI |
InChI=1S/C21H37NO6S2Si/c1-20(2,12-10-18(25)27-14-15-31(5,6)7)29-30-21(3,4)13-11-19(26)28-22-16(23)8-9-17(22)24/h8-15H2,1-7H3 |
Clé InChI |
JZRMFTBOKQUORG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(=O)OCC[Si](C)(C)C)SSC(C)(C)CCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene](/img/structure/B14755094.png)

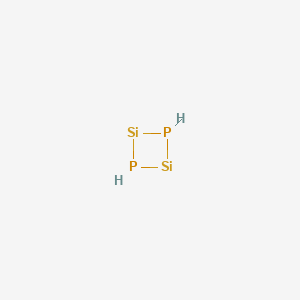
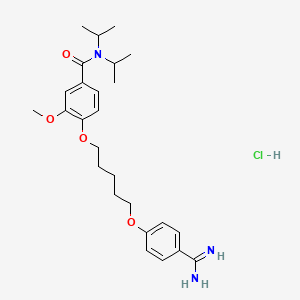
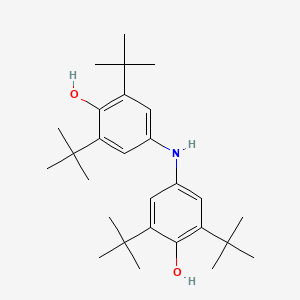


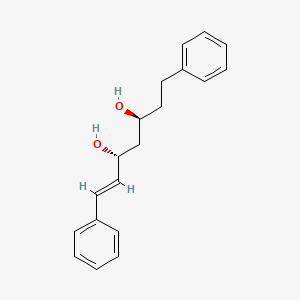

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
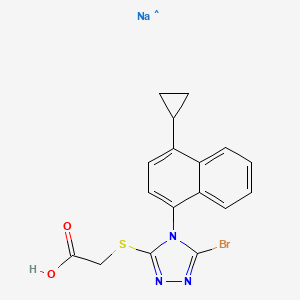

![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
